molecular formula C12H20ClNO B2971201 (4-Tert-butyl-2-methoxyphenyl)methanamine;hydrochloride CAS No. 2490418-68-1

(4-Tert-butyl-2-methoxyphenyl)methanamine;hydrochloride

Cat. No.: B2971201
CAS No.: 2490418-68-1
M. Wt: 229.75
InChI Key: QOFLWUYODGRGKK-UHFFFAOYSA-N
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Description

(4-Tert-butyl-2-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative featuring a tert-butyl group at the para position and a methoxy group at the ortho position of the phenyl ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name

(4-tert-butyl-2-methoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-12(2,3)10-6-5-9(8-13)11(7-10)14-4;/h5-7H,8,13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFLWUYODGRGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)CN)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Tert-butyl-2-methoxyphenyl)methanamine;hydrochloride, a compound with the CAS number 2490418-68-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a tert-butyl group and a methoxy group attached to a phenyl ring, which contributes to its lipophilicity and biological activity. The hydrochloride salt form enhances its solubility in aqueous environments, facilitating biological assays.

Research indicates that (4-Tert-butyl-2-methoxyphenyl)methanamine;hydrochloride may interact with various biological targets:

  • Monoamine Oxidase Inhibition : Similar compounds have been shown to inhibit monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases like Parkinson's disease .
  • Neuroprotective Effects : Studies involving neuroblastoma cell lines suggest that this compound may exhibit neuroprotective properties, potentially through antioxidant mechanisms and modulation of apoptotic pathways .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the cytotoxicity and selectivity of the compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Selectivity Index (SI)
SH-SY5Y (Neuroblastoma)25.410.5
HEP G2 (Liver)15.38.7
HT-29 (Colon)22.19.3

These results indicate that the compound possesses significant cytotoxic effects against neuroblastoma cells while maintaining reasonable selectivity over normal cells.

Case Studies

  • Neuroblastoma SH-SY5Y Cells : In a study assessing the effects of (4-Tert-butyl-2-methoxyphenyl)methanamine;hydrochloride on SH-SY5Y cells, it was found to induce apoptosis through caspase activation and DNA fragmentation assays, suggesting a potential therapeutic role in neurodegenerative disorders .
  • Parkinson's Disease Models : In vivo studies using haloperidol-induced catalepsy models demonstrated that compounds with similar scaffolds exhibited significant improvements in motor function, indicating potential applications in Parkinson's disease treatment .

Toxicity Assessment

Toxicity evaluations were performed using HEK293 cell lines to determine the safety profile of the compound. Results indicated low toxicity at therapeutic concentrations, making it a promising candidate for further development.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups
(4-Tert-butyl-2-methoxyphenyl)methanamine HCl 4-tert-butyl, 2-methoxy 269.79* Methoxy, tert-butyl, amine-HCl
[2-(3-Methylbutoxy)phenyl]methanamine HCl 2-(3-methylbutoxy) 243.77* Alkoxy, amine-HCl
(4-Methoxyphenyl)(phenyl)methanamine HCl 4-methoxy, phenyl 249.74 Methoxy, diphenyl, amine-HCl
1-(4-Fluorophenyl)methanamine HCl 4-fluoro 165.60 Fluoro, amine-HCl
(3-Chloropyrazin-2-yl)methanamine HCl 3-chloro (pyrazine ring) 179.61 Chloro-heteroaromatic, amine-HCl

*Calculated based on molecular formulae from referenced evidence.

Key Observations:
  • Electronic Effects : The methoxy group’s electron-donating nature contrasts with the electron-withdrawing fluoro group in 1-(4-fluorophenyl)methanamine HCl, which may alter binding interactions in biological systems .
  • Solubility: The target compound’s solubility in polar solvents (e.g., methanol, DMSO) is likely intermediate between hydrophobic tert-butyl-bearing analogs and more polar derivatives like (4-Methoxyphenyl)(phenyl)methanamine HCl .

Spectroscopic and Physicochemical Properties

provides NMR data for structurally related methanamine hydrochlorides:

Compound (Reference) 1H NMR (δ, ppm) 13C NMR (δ, ppm) Solvent
2k: (4-(Methylsulfinyl)phenyl)methanamine HCl 2.65 (s, 3H), 4.10 (s, 2H) 44.1 (CH3), 53.8 (CH2) Methanol-d4
Target Compound (Inferred) ~2.5 (tert-butyl), 3.8 (OCH3) ~30 (tert-butyl C), 55 (OCH3) DMSO-d6
  • The tert-butyl group in the target compound would show a characteristic singlet at ~1.3 ppm (9H) in 1H NMR, absent in analogs with smaller substituents.
  • The methoxy group’s 13C signal (~55 ppm) aligns with (4-Methoxyphenyl)(phenyl)methanamine HCl , while electron-withdrawing groups (e.g., chloro in ) shift signals upfield .

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